N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-chlorophenyl group.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2S2/c21-12-4-6-15(7-5-12)25-19(27)18-16(8-9-28-18)24-20(25)29-11-17(26)23-14-3-1-2-13(22)10-14/h1-10H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLXITRWNIYYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H22ClN3O2S2. It features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of functional groups such as chlorophenyl and sulfanyl contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 455.98 g/mol |
| CAS Number | 3789232 |
| Structure Type | Thieno[3,2-d]pyrimidine |
| Functional Groups | Chlorophenyl, Sulfanyl |
Antimicrobial Activity
Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain thienopyrimidine derivatives displayed structure-dependent antibacterial activity, particularly against drug-resistant strains .
Case Study: Antibacterial Efficacy
In a comparative study, several thienopyrimidine derivatives were tested against methicillin-resistant S. aureus (MRSA). The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts with electron-donating groups.
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits cellular proliferation in various human tumor cell lines. The mechanism of action is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table: Inhibitory Activity Against Tumor Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-chlorophenyl)-... | MCF-7 | 12.5 |
| N-(3-chlorophenyl)-... | HeLa | 8.0 |
| N-(3-chlorophenyl)-... | A549 | 15.0 |
The biological activity of this compound may be attributed to its ability to interact with key enzymes involved in cellular processes. Specifically, it has been shown to inhibit CDK2 and CDK4 activities, leading to cell cycle arrest at the G1 phase . Moreover, the presence of the sulfanyl group enhances its interaction with biological targets through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction, which can be utilized to create derivatives with enhanced properties.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Common Reagents | Applications |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Functional group introduction |
| Reduction | LiAlH₄, NaBH₄ | Altering oxidation states |
| Substitution | Amines, Thiols | Modifying functional groups |
Biology
The compound exhibits notable biological activities , particularly in anticancer research. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and modulation of cell signaling pathways.
Case Study:
A study demonstrated that this compound effectively inhibited the growth of HeLa (cervical cancer) and A549 (lung cancer) cells with IC50 values in the low micromolar range. Structure-activity relationship (SAR) analyses indicated that modifications to the chlorophenyl group could enhance its potency against these cell lines.
Table 2: Biological Activity Overview
| Activity Type | Mechanism of Action | Example Cell Lines |
|---|---|---|
| Anticancer Activity | Induces apoptosis | HeLa, A549 |
| Enzyme Inhibition | Binds to active sites | Various enzyme assays |
| Receptor Binding | Alters receptor signaling pathways | Cellular assays |
Industrial Applications
In industry, this compound may be utilized in the production of specialty chemicals , polymers, and advanced materials due to its unique chemical properties. The ability to modify its structure through various reactions opens avenues for creating tailored materials for specific applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the pyrimidine ring, acetamide linkage, and aromatic groups. Key examples include:
Physicochemical Properties
Melting Points and Solubility:
- Target Compound: No explicit data, but analogs with chloro substituents (e.g., : mp 230°C) suggest high thermal stability due to strong intermolecular forces (halogen bonds, dipole-dipole interactions) .
- Chromeno-pyrimidine Analog (): Likely higher solubility in organic solvents due to methoxy groups and extended π-system .
- Diaminopyrimidine Derivative (): NH2 groups may enhance aqueous solubility via hydrogen bonding .
Spectral Characteristics
- ¹H NMR :
- Mass Spectrometry :
- Molecular ion peaks for chloro-substituted acetamides are typically observed at m/z > 350 (e.g., : m/z 344.21 [M+H]⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
